molecular formula C12H12FN3O2 B11864721 1-(2-Aminoethyl)-4-(2-fluorophenyl)pyrazine-2,3(1H,4H)-dione

1-(2-Aminoethyl)-4-(2-fluorophenyl)pyrazine-2,3(1H,4H)-dione

Cat. No.: B11864721
M. Wt: 249.24 g/mol
InChI Key: JEMRWBFZYFACRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Aminoethyl)-4-(2-fluorophenyl)pyrazine-2,3(1H,4H)-dione is a synthetic organic compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a pyrazine ring substituted with an aminoethyl group and a fluorophenyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethyl)-4-(2-fluorophenyl)pyrazine-2,3(1H,4H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrazine Ring: Starting from simple precursors such as ethylenediamine and diethyl oxalate, the pyrazine ring can be constructed through cyclization reactions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Aminoethyl Substitution: The aminoethyl group can be added through reductive amination or other suitable amination reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)-4-(2-fluorophenyl)pyrazine-2,3(1H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.

    Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group may yield imines, while reduction of the pyrazine ring may produce dihydropyrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-4-(2-fluorophenyl)pyrazine-2,3(1H,4H)-dione would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The fluorophenyl group may enhance its binding affinity to specific targets, while the aminoethyl group could facilitate interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Aminoethyl)-4-phenylpyrazine-2,3(1H,4H)-dione: Lacks the fluorine atom, which may result in different biological activities.

    1-(2-Aminoethyl)-4-(4-fluorophenyl)pyrazine-2,3(1H,4H)-dione: The fluorine atom is positioned differently, potentially altering its chemical properties.

    1-(2-Aminoethyl)-4-(2-chlorophenyl)pyrazine-2,3(1H,4H)-dione: Substitution of fluorine with chlorine may affect its reactivity and biological effects.

Uniqueness

1-(2-Aminoethyl)-4-(2-fluorophenyl)pyrazine-2,3(1H,4H)-dione is unique due to the presence of both the aminoethyl and fluorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs. The fluorine atom, in particular, can influence the compound’s lipophilicity, metabolic stability, and binding interactions.

Properties

Molecular Formula

C12H12FN3O2

Molecular Weight

249.24 g/mol

IUPAC Name

1-(2-aminoethyl)-4-(2-fluorophenyl)pyrazine-2,3-dione

InChI

InChI=1S/C12H12FN3O2/c13-9-3-1-2-4-10(9)16-8-7-15(6-5-14)11(17)12(16)18/h1-4,7-8H,5-6,14H2

InChI Key

JEMRWBFZYFACRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C=CN(C(=O)C2=O)CCN)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.